Methyl 2-[(2-oxo-1,2-dihydroquinolin-4-yl)formamido]acetate
Description
Methyl 2-[(2-oxo-1,2-dihydroquinolin-4-yl)formamido]acetate is a quinoline-derived compound featuring a formamido-acetate ester moiety. Its structure includes a bicyclic quinolin-2-one core, a formamide linker, and a methyl ester group. The compound is of interest due to its structural similarity to bioactive molecules, such as 4-hydroxy-2-oxo-1,2-dihydroquinolin-3-acetic acid esters, which exhibit antimicrobial and anti-inflammatory properties .
Properties
IUPAC Name |
methyl 2-[(2-oxo-1H-quinoline-4-carbonyl)amino]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4/c1-19-12(17)7-14-13(18)9-6-11(16)15-10-5-3-2-4-8(9)10/h2-6H,7H2,1H3,(H,14,18)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRYUCIDSGYSPMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(=O)C1=CC(=O)NC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(2-oxo-1,2-dihydroquinolin-4-yl)formamido]acetate typically involves the reaction of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid with formamide and methanol in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the desired product.
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Step 1: Formation of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid
- React anthranilic acid with acetic anhydride to form 2-oxo-1,2-dihydroquinoline-4-carboxylic acid.
- Reaction conditions: Reflux in acetic anhydride for several hours.
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Step 2: Amidation
- React 2-oxo-1,2-dihydroquinoline-4-carboxylic acid with formamide to introduce the formamido group.
- Reaction conditions: Heat the mixture at 150-200°C.
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Step 3: Esterification
- React the resulting product with methanol in the presence of a catalyst such as sulfuric acid to form the methyl ester.
- Reaction conditions: Reflux in methanol with a catalytic amount of sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(2-oxo-1,2-dihydroquinolin-4-yl)formamido]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming hydroxyquinoline derivatives.
Substitution: The formamido group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Use of nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of hydroxyquinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Methyl 2-[(2-oxo-1,2-dihydroquinolin-4-yl)formamido]acetate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex quinoline derivatives.
Biological Studies: The compound is used in studies to understand the biological activities of quinoline derivatives.
Industrial Applications: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-[(2-oxo-1,2-dihydroquinolin-4-yl)formamido]acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or microbial growth, thereby exerting its anti-inflammatory or antimicrobial effects.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Key analogs of the target compound include derivatives with modifications to the ester group, quinoline substituents, and additional functional groups (Table 1):
Key Observations:
- Ester Group Impact : Methyl esters (e.g., 7c) exhibit higher melting points (229–231°C) compared to ethyl analogs (7d: 223–225°C), likely due to enhanced crystallinity from reduced steric hindrance .
- Quinoline Substitution: Substitution at the quinolin-3-yl position (CAS 647836-42-8) introduces a longer butanoate chain, increasing lipophilicity compared to the target compound’s acetate group .
- Electron-Withdrawing Groups : The 8-fluoro and 3-chlorophenyl substituents ( compound) may enhance stability and bioavailability via electron-withdrawing effects .
Structural and Conformational Analysis
The crystal structure of Methyl 2-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)acetate (a close analog) reveals:
Spectral Characteristics
- IR Spectroscopy: All analogs show strong ester C=O stretches (~1735–1744 cm⁻¹) and quinolinone C=O stretches (~1634–1640 cm⁻¹). Minor shifts correlate with substituent electronic effects (e.g., electron-withdrawing groups lower C=O frequencies) .
- NMR Spectroscopy : Methyl esters (e.g., 7c) display a singlet at δ ~3.7 ppm (OCH₃), while ethyl esters (7d) show triplets (δ ~1.3 ppm) and quartets (δ ~4.2 ppm) for the –OCH₂CH₃ group .
Biological Activity
Methyl 2-[(2-oxo-1,2-dihydroquinolin-4-yl)formamido]acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential applications based on current research findings.
Chemical Structure and Properties
This compound belongs to the quinoline family and features a unique structure that includes a quinoline core, a formamido group, and a methyl ester group. Its molecular formula is with a molecular weight of approximately 270.27 g/mol.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of quinoline can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting specific enzymes involved in the inflammatory response, such as cyclooxygenase (COX) enzymes. This inhibition can lead to reduced production of pro-inflammatory mediators .
Anticancer Potential
This compound has shown promise in cancer research. Its mechanism may involve the induction of apoptosis in cancer cells and the inhibition of tumor growth through various pathways. For example, structural modifications in related compounds have been linked to enhanced anticancer activity against specific cancer cell lines .
The biological activity of this compound is largely attributed to its ability to interact with molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit enzymes like COX and lipoxygenase, which are crucial in the inflammatory response.
- Receptor Modulation : It may also act on specific receptors involved in pain and inflammation signaling pathways.
- Cell Cycle Arrest : Evidence suggests that it can induce cell cycle arrest in cancer cells, leading to apoptosis through various signaling cascades.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| Methyl 4-hydroxyquinoline | Antimicrobial | Enzyme inhibition |
| Methyl 2-(4-methylthioquinolin) | Anticancer | Apoptosis induction |
| Methyl 2-(5-nitroquinoline) | Anti-inflammatory | COX inhibition |
This compound is unique due to its specific combination of functional groups that confer distinct chemical reactivity and biological activity compared to these similar compounds .
Case Studies and Research Findings
Several studies have highlighted the biological activities of this compound:
- Antimicrobial Study : A study demonstrated that derivatives of quinoline exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, supporting the potential use of this compound as an antimicrobial agent .
- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory effects of related quinoline derivatives showed a marked reduction in inflammation markers in animal models treated with these compounds .
- Cancer Cell Line Studies : Research involving various cancer cell lines indicated that modifications to the structure of quinoline derivatives could enhance their anticancer properties by promoting apoptosis and inhibiting cell proliferation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
